molecular formula C10H12N5O14P3-4 B11829275 Guanosine 5'-triphosphate CAS No. 86527-72-2

Guanosine 5'-triphosphate

Cat. No.: B11829275
CAS No.: 86527-72-2
M. Wt: 519.15 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-J
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Description

Guanosine 5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. The structure of guanosine 5’-triphosphate is similar to that of guanosine nucleoside, with the addition of phosphates on the ribose sugar .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-triphosphate can be synthesized through the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction involves four successive steps, leading to the formation of guanosine 5’-triphosphate, guanosine 5’-diphosphate, and guanosine 5’-monophosphate .

Industrial Production Methods

In industrial settings, guanosine 5’-triphosphate is often prepared by enzymatic phosphorylation of guanosine 5’-monophosphate, followed by purification using ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed to guanosine diphosphate and inorganic phosphate.

    Phosphorylation: It can act as a substrate for kinases, transferring its phosphate groups to other molecules.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving guanosine 5’-triphosphate include enzymes like GTPases and kinases. Conditions often involve physiological pH and temperature, as these reactions typically occur within biological systems .

Major Products

The major products formed from reactions involving guanosine 5’-triphosphate include guanosine diphosphate and guanosine monophosphate, depending on the specific reaction and conditions .

Scientific Research Applications

Guanosine 5’-triphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-triphosphate is unique in its specific role in G-protein signaling and its involvement in the synthesis of RNA during transcription. Its ability to act as an energy source and activator of substrates in metabolic reactions also sets it apart from other nucleoside triphosphates .

Properties

CAS No.

86527-72-2

Molecular Formula

C10H12N5O14P3-4

Molecular Weight

519.15 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1

InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-J

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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